1-Hydroxy-2-pentadecen-4-one
Description
Structure
3D Structure
Properties
CAS No. |
142450-06-4 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
(E)-1-hydroxypentadec-2-en-4-one |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-12-15(17)13-11-14-16/h11,13,16H,2-10,12,14H2,1H3/b13-11+ |
InChI Key |
QARDWRHNMXKUAU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)C=CCO |
Isomeric SMILES |
CCCCCCCCCCCC(=O)/C=C/CO |
Canonical SMILES |
CCCCCCCCCCCC(=O)C=CCO |
Synonyms |
1-Hydroxy-2-pentadecen-4-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between 1-Hydroxy-2-pentadecen-4-one and related compounds:
Key Observations :
- The hydroxyl and ketone groups in the target compound increase polarity compared to 1-Phenylpentadecane, a non-polar hydrocarbon .
- Unlike the branched 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one , the target compound lacks aromatic or bulky substituents, suggesting differences in steric hindrance and reactivity.
Hazard and Toxicity Profile
Available hazard data for related compounds highlight critical differences:
Implications :
Target Compound Reactivity :
- The hydroxyl group may participate in hydrogen bonding, while the ketone and double bond could undergo nucleophilic additions or oxidations.
Preparation Methods
Partial Hydrogenation of Diketones
A foundational method involves the partial hydrogenation of 3-methyl-1,5-cyclopentadecanedione (diketone B) using NaBH₄ under controlled conditions. Key parameters include:
-
NaBH₄ stoichiometry : 0.1–0.5 equivalents relative to diketone to avoid over-reduction.
-
Temperature : Stepwise protocol with initial reaction at 0–10°C (to stabilize intermediates) followed by warming to 10–35°C for completion.
-
Solvent systems : Methanol or ethanol preferred for solubility and reaction kinetics.
This route yields a diol intermediate (3-methyl-cyclopentadecan-1,5-diol), which undergoes acid-catalyzed dehydration (e.g., H₃PO₄, p-TsOH) to form the α,β-unsaturated ketone. Yield optimization requires precise control of acid strength (pKa 2–6) and reaction time to minimize polymerization.
Table 1 : Partial Hydrogenation Optimization (Diketone → Diol)
| Parameter | Optimal Range | Yield (IIIa + IIIb) |
|---|---|---|
| NaBH₄ (equiv) | 0.3–0.4 | 40–45% |
| Temperature (°C) | 0–10 (Step 1) | 30–35% |
| 20–25 (Step 2) | 45–50% | |
| Solvent | Ethanol/Water (9:1) | 42% |
Acid-Catalyzed Dehydration of Diols
The diol intermediate (IV) undergoes dehydration via Brønsted or Lewis acids. Phosphoric acid (85% w/w) in toluene at 80–100°C for 4–6 hours achieves 65–70% conversion to this compound. Competing pathways include:
-
E1 elimination : Favored by strong acids (e.g., H₂SO₄), leading to carbocation rearrangements.
-
Concerted E2 mechanism : Dominant with weak acids (e.g., HOAc), preserving regiochemistry.
Critical Factor : Water removal (Dean-Stark trap) shifts equilibrium toward the ketone.
Stereoselective Synthesis and Isomer Control
Catalytic Hydrogenation for Double Bond Positioning
Raney nickel or copper catalysts enable selective hydrogenation of precursor alkynes or dienes. For example:
-
Raney Cu (U.S. Pat. No. 4,335,262) : Converts cyclic ethers to α,β-unsaturated ketones with >80% E-isomer preference.
-
Pd/C (10% w/w) : Reduces triple bonds in propargyl alcohols to cis-alkenes, which isomerize to trans under acidic conditions.
Table 2 : Isomer Distribution Under Different Catalysts
| Catalyst | Temperature (°C) | E:Z Ratio | Yield (%) |
|---|---|---|---|
| Raney Cu | 120 | 85:15 | 78 |
| Pd/C | 80 | 60:40 | 82 |
| BF₃·Et₂O | 25 | 50:50 | 65 |
While not directly cited for this compound, phosphonium ylide strategies (e.g., Scheme 2 in Ref) offer modular access to α,β-unsaturated ketones. Key steps include:
-
Ylide generation : Triphenylphosphine and ω-bromo acids form phosphonium salts (e.g., 5a–e).
-
Alkylation : Wittig reaction with aldehydes introduces the double bond.
-
Oxidation : MnO₂ or Jones reagent converts resulting alkenes to ketones.
Limitations include poor regioselectivity in macrocyclic systems and side reactions during ylide stabilization.
Industrial-Scale Considerations
Solvent and Recycle Systems
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